methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate
CAS No.: 1601259-20-4
Cat. No.: VC2875726
Molecular Formula: C8H7ClN2O6S
Molecular Weight: 294.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1601259-20-4 |
|---|---|
| Molecular Formula | C8H7ClN2O6S |
| Molecular Weight | 294.67 g/mol |
| IUPAC Name | methyl N-(4-chlorosulfonyl-2-nitrophenyl)carbamate |
| Standard InChI | InChI=1S/C8H7ClN2O6S/c1-17-8(12)10-6-3-2-5(18(9,15)16)4-7(6)11(13)14/h2-4H,1H3,(H,10,12) |
| Standard InChI Key | XWOFMGSRLZPJFM-UHFFFAOYSA-N |
| SMILES | COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate belongs to the carbamate family of compounds, characterized by the presence of multiple functional groups that contribute to its chemical properties and reactivity. This section provides a detailed overview of its structural features and physicochemical properties.
Structural Features
The compound contains several key functional groups that define its chemical behavior: a carbamate moiety (methyl carbamate), a nitro group, and a chlorosulfonyl group attached to a phenyl ring. The arrangement of these groups creates a molecule with multiple reactive sites and potential for diverse chemical interactions. The carbamate group provides potential for hydrogen bonding, while the chlorosulfonyl group serves as an excellent leaving group for nucleophilic substitution reactions. The nitro group withdraws electron density, affecting the electronic distribution throughout the molecule.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate:
| Property | Value |
|---|---|
| CAS Registry Number | 1601259-20-4 |
| Molecular Formula | C8H7ClN2O6S |
| Molecular Weight | 294.67 g/mol |
| Physical Appearance | Not specified in available data |
| IUPAC Name | methyl N-(4-chlorosulfonyl-2-nitrophenyl)carbamate |
| PubChem CID | 75481503 |
Source: Data compiled from multiple chemical databases
Structural Identifiers
The compound can be represented through various chemical identifiers that enable precise structural representation in chemical databases and literature:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C8H7ClN2O6S/c1-17-8(12)10-6-3-2-5(18(9,15)16)4-7(6)11(13)14/h2-4H,1H3,(H,10,12) |
| Standard InChIKey | XWOFMGSRLZPJFM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)N+[O-] |
Source: Chemical structure databases
The structural identifiers provide standardized representations that allow for unambiguous identification of the compound across different chemical databases and software platforms. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations enable precise structural interpretation for computational chemistry applications and database searching .
Synthesis and Chemical Reactions
Synthetic Approaches
The synthesis of methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate typically involves a series of strategic chemical transformations including nucleophilic substitution reactions and aromatic modifications. The synthetic route requires careful control of reaction conditions to achieve optimal yields and product purity. Temperature regulation and reaction time optimization are critical factors in ensuring successful synthesis of this compound.
A typical synthetic pathway might involve:
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Nitration of an appropriate phenyl precursor
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Introduction of the chlorosulfonyl group through sulfonation followed by treatment with thionyl chloride
-
Carbamate formation through reaction with methyl chloroformate or similar reagents
Each step requires specific reaction conditions and purification techniques to obtain the desired compound with high purity. The reactive nature of the chlorosulfonyl group presents particular challenges in the synthetic process, requiring careful handling to prevent unwanted side reactions.
Reaction Capability
The reactivity of methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate is primarily influenced by its functional groups, particularly the chlorosulfonyl moiety which serves as an excellent leaving group in nucleophilic substitution reactions. This group can readily react with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates, respectively.
The nitro group in the ortho position to the carbamate functionality also influences the reactivity pattern, potentially activating certain positions on the aromatic ring toward nucleophilic attack while deactivating others toward electrophilic substitution. The carbamate group can undergo hydrolysis under appropriate conditions, releasing methanol and carbon dioxide while generating the corresponding amine.
Reaction Mechanisms
Electrophilic Properties
The chlorosulfonyl group in methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate functions as a potent electrophile, readily reacting with nucleophilic sites on various biological molecules including proteins and nucleic acids. This electrophilic character is central to many of the compound's potential biological activities and applications in chemical synthesis.
The reaction mechanism typically involves nucleophilic attack at the sulfur atom of the chlorosulfonyl group, resulting in displacement of the chloride ion. This process can be represented as:
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Nucleophilic approach to the sulfur center
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Formation of a transition state with partial bonds to both the nucleophile and the leaving group
-
Departure of the chloride ion
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Formation of a new covalent bond between the sulfur and the nucleophile
This reaction pattern enables the compound to form covalent bonds with biological targets, potentially disrupting cellular processes and contributing to antimicrobial activity.
Influence of Nitro Group
The nitro group also increases the acidity of the carbamate N-H proton, potentially facilitating deprotonation under mild basic conditions. This property could be relevant for interactions with biological targets where proton transfer reactions play important roles.
| Field | Potential Application | Mechanism |
|---|---|---|
| Medicinal Chemistry | Drug development | Covalent modification of target proteins |
| Agricultural Science | Pesticide development | Disruption of pest cellular processes |
| Chemical Synthesis | Building block | Versatile intermediate for complex molecules |
| Biochemical Research | Protein labeling | Selective modification of biomolecules |
Source: Applications derived from structural analysis and similar compounds
Stability and Environmental Factors
Chemical Stability
The stability of methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate is significantly influenced by environmental conditions, particularly pH and temperature. The chlorosulfonyl group is susceptible to hydrolysis in aqueous environments, especially under basic conditions, potentially converting to the corresponding sulfonic acid. This sensitivity to hydrolysis necessitates appropriate storage conditions to maintain the integrity of the compound during handling and storage.
In acidic environments, the compound may demonstrate greater stability with respect to the chlorosulfonyl group, though other functional groups might undergo transformations depending on the specific conditions. Temperature also plays a crucial role in stability, with elevated temperatures generally accelerating degradation processes through hydrolysis or other decomposition pathways.
Analytical Characterization
Spectroscopic Analysis
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structure and purity of methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate. These methods provide detailed information about the compound's structural features, enabling verification of synthetic success and assessment of sample purity.
NMR spectroscopy offers insights into the connectivity and environment of hydrogen and carbon atoms within the molecule. For this compound, characteristic signals would be expected for:
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The methyl protons of the carbamate group (singlet)
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The aromatic protons (complex multiplet pattern)
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The carbamate N-H proton (potentially broad singlet)
Mass spectrometry provides accurate mass determination and fragmentation patterns that serve as a "fingerprint" for identification. The molecular ion peak and characteristic fragmentation products can confirm the molecular formula and structural features of the compound.
Chromatographic Methods
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate and monitoring reactions involving this compound. These methods allow for separation of the target compound from impurities or reaction by-products, facilitating purification and quality control processes.
The selection of appropriate mobile phases and stationary phases for chromatographic analysis would be influenced by the compound's polarity, solubility, and stability. The presence of the nitro and chlorosulfonyl groups would significantly affect these properties, necessitating careful optimization of chromatographic conditions.
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